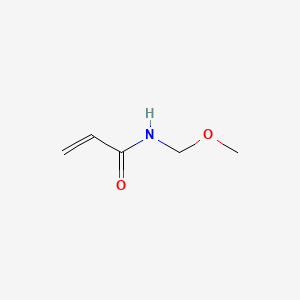

N-(Methoxymethyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(methoxymethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-5(7)6-4-8-2/h3H,1,4H2,2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYOZOPEFCQZHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189960 | |

| Record name | 2-Propenamide, N-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-11-9 | |

| Record name | N-(Methoxymethyl)-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(methoxymethyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N Methoxymethyl Acrylamide

Established Synthetic Routes for N-(Methoxymethyl)acrylamide

The primary and most well-documented method for synthesizing N-(Methoxymethyl)acrylamide involves the reaction of acrylamide (B121943) with formaldehyde (B43269) and methanol (B129727).

The synthesis of N-(Methoxymethyl)acrylamide is classically achieved through the reaction of acrylamide, formaldehyde, and methanol. tmoritani.com This process first involves the formation of N-methylolacrylamide from the reaction of acrylamide and formaldehyde. iarc.fr Subsequently, the N-methylolacrylamide undergoes etherification with methanol to yield N-(Methoxymethyl)acrylamide.

The initial reaction between acrylamide and formaldehyde is typically conducted in an aqueous solution. google.com The reaction is sensitive to pH and is often carried out under basic conditions to facilitate the formation of the N-methylol intermediate. google.com Following the formation of N-methylolacrylamide, the etherification step with methanol produces the final product.

Table 1: Key Reactants in the Synthesis of N-(Methoxymethyl)acrylamide

| Reactant | Role |

| Acrylamide | The primary backbone of the final monomer. |

| Formaldehyde | Provides the hydroxymethyl group for the initial reaction. |

| Methanol | Reacts with the N-methylol intermediate to form the methoxymethyl group. |

The synthesis of N-substituted acrylamides, including NMMA, can be optimized through the use of various catalytic systems to improve reaction rates and yields. While the base-catalyzed reaction of acrylamide and formaldehyde is common, other catalysts can be employed for similar transformations. For instance, the synthesis of N-substituted methacrylamides has been achieved by reacting methacrylic acid esters with amines in the presence of an alkyltin alkoxide catalyst. google.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of NMMA. Key parameters that are often adjusted include:

Temperature: The reaction temperature influences the rate of both the initial methylolation and the subsequent etherification.

pH: Maintaining an appropriate pH is critical, especially during the initial reaction of acrylamide and formaldehyde, which is typically base-catalyzed. google.com

Reactant Ratios: The molar ratios of acrylamide, formaldehyde, and methanol are carefully controlled to drive the reaction towards the desired product and minimize side reactions.

Achieving high purity is essential for the use of N-(Methoxymethyl)acrylamide in polymerization, as impurities can interfere with the reaction. Common purification methods include:

Vacuum Distillation: This is a frequently cited method for purifying NMMA, effectively separating it from less volatile impurities and unreacted starting materials. tmoritani.com

Flash Chromatography: For smaller scale preparations or to achieve very high purity, flash chromatography on silica (B1680970) gel is a viable option. This technique separates compounds based on their polarity. rsc.org The process involves dissolving the crude product, loading it onto a silica gel column, and eluting with a suitable solvent system. rsc.org

Washing/Extraction: A series of washing steps can be employed to remove water-soluble impurities. This may involve washing with brine (saturated salt water) and then water. rsc.orggoogle.com In some procedures, the reaction mixture is quenched with water and then extracted with an organic solvent like ethyl acetate (B1210297). rsc.org

Recrystallization: While more common for solid compounds, recrystallization can be used if the product or an intermediate can be solidified under certain conditions. rsc.org

Table 2: Comparison of Purification Techniques

| Purification Method | Principle | Application for NMMA |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Effective for large-scale purification of liquid NMMA. tmoritani.com |

| Flash Chromatography | Separation based on polarity differences on a stationary phase. | Suitable for obtaining high-purity samples, often at a smaller scale. rsc.org |

| Washing/Extraction | Removal of impurities based on their solubility in different liquid phases. | Used to remove salts and water-soluble byproducts. rsc.org |

Catalytic Systems and Optimization of Reaction Conditions

Synthesis of Labeled N-(Methoxymethyl)acrylamide Derivatives for Mechanistic Elucidation

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and kinetics. The synthesis of labeled N-(Methoxymethyl)acrylamide and related compounds allows researchers to trace the path of specific atoms throughout a chemical transformation or polymerization process.

For instance, deuterated chloroform (B151607) has been used in electrochemical reactions with N-arylacrylamides to produce deuterated oxindoles, demonstrating the potential for isotope labeling in studying radical cyclization mechanisms. beilstein-journals.org The synthesis of isotopically labeled substrates is a general strategy used to measure kinetic isotope effects, which provide insight into transition state structures. nih.gov While direct examples for the synthesis of isotopically labeled N-(Methoxymethyl)acrylamide were not prevalent in the searched literature, the principles of synthesizing labeled organic molecules are well-established. acs.org This would typically involve using a labeled precursor, such as deuterated methanol or formaldehyde containing carbon-13 or carbon-14, in the standard synthetic route. These labeled monomers can then be used in polymerization studies to understand the mechanistic details of polymer formation and crosslinking.

Polymerization Mechanisms and Kinetic Investigations of N Methoxymethyl Acrylamide

Homopolymerization Studies of N-(Methoxymethyl)acrylamide and Analogues

The homopolymerization of N-(Methoxymethyl)acrylamide and related N-alkoxymethyl(meth)acrylamides has been investigated using several distinct mechanistic pathways. These methods offer different levels of control over the resulting polymer's molecular weight, architecture, and functionality.

Conventional Radical Polymerization

Conventional or free radical polymerization is a robust and widely used method for producing high-molecular-weight polymers from a variety of vinyl monomers. nih.gov In this process, a free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is used to generate radicals that initiate the polymerization of N-(Methoxymethyl)acrylamide. tmoritani.com This method is effective for producing self-crosslinkable polymers when NMMA is copolymerized with other monomers like vinyl acetate (B1210297). tmoritani.com

The N-alkoxymethyl(meth)acrylamide functional group, particularly with lower alkoxy groups, can be highly reactive, which necessitates careful control of reaction conditions, especially in aqueous systems, to prevent gelling. google.com For instance, N-butoxymethyl(meth)acrylamide is often preferred over N-methoxymethyl(meth)acrylamide in aqueous emulsion polymerization to mitigate this reactivity. google.com The process is generally characterized by rapid reaction rates but offers limited control over molecular weight distribution and polymer architecture, which is a significant drawback compared to controlled polymerization techniques. nih.gov In some cases, the free radical polymerization of related N-alkyl acrylamides in toluene (B28343) has shown unusual concentration effects, suggesting the formation of pre-reaction monomer assemblies that influence polymerization kinetics. researchgate.net

Anionic Polymerization

Anionic polymerization is a form of living polymerization that proceeds with a growing chain end carrying a negative charge. researchgate.net This technique is suitable for vinyl monomers with electron-withdrawing groups and allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.1). researchgate.net

The direct anionic polymerization of acrylamide (B121943) derivatives can be challenging. However, protecting the N-H proton, as in N-(Methoxymethyl)acrylamide and its analogues, facilitates the process. For example, the anionic polymerization of N-methoxymethyl-N-isopropylacrylamide has been successfully carried out using initiators like diphenylmethyllithium in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). researchgate.net The resulting polymers exhibit controlled molecular weights and narrow polydispersities. researchgate.net The protective methoxymethyl group can be subsequently hydrolyzed under acidic conditions to yield a well-defined poly(N-isopropylacrylamide). researchgate.net

Recent studies have also explored Lewis pair-catalyzed anionic polymerization of dialkyl acrylamides, which can proceed rapidly at higher temperatures and show tolerance to air and moisture, expanding the utility of this method. chemrxiv.org

Table 1: Anionic Polymerization of N-methoxymethyl-N-isopropylacrylamide

| Initiator | Solvent | Temperature (°C) | Time (h) | Mₙ (Theoretical) | Mₙ (Experimental) | Đ (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|---|---|

| Diphenylmethyllithium | THF | -78 | 1-3 | Predicted | Matches Prediction | ~1.1 | researchgate.net |

| Diphenylmethylpotassium | THF | -78 | 1-3 | Predicted | Matches Prediction | ~1.1 | researchgate.net |

| Diphenylmethylcesium | THF | -78 | 1-3 | Predicted | Matches Prediction | ~1.1 | researchgate.net |

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods have been developed to overcome the limitations of conventional radical polymerization, offering precise control over polymer molecular weight, polydispersity, and architecture. nih.govmdpi.com The main CRP techniques include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). nih.govsigmaaldrich.com

RAFT polymerization is a versatile CRP method applicable to a wide range of monomers, including acrylamides. nih.govmdpi.com It relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity. nih.govsigmaaldrich.com The choice of CTA is critical for the success of the polymerization and depends on the specific monomer and reaction conditions. nih.gov

RAFT has been successfully applied to the homopolymerization of acrylamide and its derivatives, often yielding well-defined polymers. mdpi.comnih.govresearchgate.net For instance, the polymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride was achieved with good control in a water/2-propanol mixture using 4-cyanopentanoic acid dithiobenzoate as the CTA. rsc.org While direct studies on the RAFT polymerization of NMMA are less common, the success with structurally similar acrylamides indicates its high potential. The technique allows for the synthesis of various architectures like block copolymers. nih.govrsc.org

ATRP is a powerful CRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. sigmaaldrich.comtcichemicals.com This process enables the synthesis of polymers with complex architectures and well-defined characteristics. tcichemicals.com

However, the ATRP of (meth)acrylamides can be challenging. researchgate.netcmu.edu Potential issues include the catalyst being inactivated by complexation with the amide group on the polymer chain. researchgate.netcmu.edu Despite these challenges, controlled polymerization of N,N-dimethylacrylamide has been achieved using specific initiating systems like methyl 2-chloropropionate/CuCl/tris(2-dimethylaminoethyl)amine, resulting in polymers with low polydispersity (Đ < 1.2). researchgate.net For N-isopropylacrylamide, an ATRP system using a copper(I) bromide/Me₆Tren catalyst complex has shown good control and enabled the synthesis of block copolymers. mdpi.com The success of ATRP for these related monomers suggests that with careful selection of the catalyst, ligand, and solvent, it could be a viable method for the controlled polymerization of NMMA. cmu.edumdpi.com

Table 2: ATRP of N-Substituted Acrylamides

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature | Đ (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|---|---|

| N,N-dimethylacrylamide | Methyl 2-chloropropionate | CuCl/Me₆TREN | Toluene | Room Temp. | < 1.2 | researchgate.net |

| N-isopropylacrylamide | Ethyl-2-chloropropionate | CuCl/Me₆Tren | DMF/Water | Room Temp. | Narrow | mdpi.com |

| N-isopropylacrylamide | 2-bromoisobutyrate initiator | CuBr/Me₆TREN | Isopropanol | 0°C | Narrow | mdpi.com |

NMP is a CRP technique that utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains, creating dormant species. icp.ac.rursc.org This equilibrium between active and dormant chains allows for controlled polymer growth. icp.ac.ru The process was one of the first CRP methods discovered and is effective for synthesizing well-defined macromolecular architectures. nih.govicp.ac.ru

The application of NMP is somewhat restricted to certain monomer families, with styrenic and acrylic polymers being the most successfully polymerized. nih.gov Polymerization of methacrylic esters and, by extension, methacrylamides has been historically challenging due to side reactions at the high temperatures often required for NMP. scirp.orgnih.gov However, the development of new nitroxides and techniques like photo-induced NMP has expanded its applicability at lower temperatures. scirp.orgmdpi.com While specific studies on the NMP of N-(Methoxymethyl)acrylamide are limited, the general difficulties associated with methacrylamides suggest that significant optimization would be required for a successful and controlled polymerization. scirp.orgnih.gov

Group Transfer Polymerization (GTP) of N,N-Disubstituted Acrylamides

Group Transfer Polymerization (GTP) has been identified as a viable method for the controlled polymerization of N,N-disubstituted acrylamides, a class of monomers to which N-(Methoxymethyl)acrylamide belongs. Research in this area has highlighted the use of organocatalysts and hydrosilanes to achieve living polymerization characteristics.

A notable advancement in this field is the tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃)-catalyzed GTP of N,N-disubstituted acrylamides (DAAm) that employs a moisture-tolerant hydrosilane as a component of the initiator system. researchgate.netacs.org This method involves monomer activation, the in-situ formation of a silyl (B83357) ketene (B1206846) aminal as the true initiator via 1,4-hydrosilylation of the acrylamide, and the subsequent GTP process. researchgate.netacs.org The choice of hydrosilane has been shown to be critical, with less sterically hindered silanes like dimethylethylsilane providing better control over the polymerization. researchgate.net The structure of the N,N-disubstituted acrylamide monomer also significantly influences the livingness of the polymerization. For instance, monomers with more obstructive side groups, such as N-acryloylmorpholine, have demonstrated more precise control over molecular weight and its distribution compared to less hindered monomers like N,N-diethylacrylamide. researchgate.net

Furthermore, organic acids have been explored as efficient catalysts for the GTP of N,N-disubstituted acrylamides, using a silyl ketene acetal (B89532) as the initiator. rsc.org These systems have been successfully applied to a range of N,N-disubstituted acrylamides and have been utilized in the synthesis of both acrylamide-acrylamide homopolymers and methacrylate-acrylamide hetero-block copolymers. rsc.org

While these studies provide a strong foundation for the GTP of the broader class of N,N-disubstituted acrylamides, specific research focusing exclusively on the Group Transfer Polymerization of N-(Methoxymethyl)acrylamide was not prominent in the reviewed literature.

Copolymerization Behavior of N-(Methoxymethyl)acrylamide

Monomer Reactivity Ratios in Copolymerization Systems

The monomer reactivity ratios are crucial parameters for predicting the composition of a copolymer. For the copolymerization of N-(alkoxymethyl)-acrylamides, specific data has been reported for a closely related monomer, N-(n-butoxymethyl)-acrylamide (BMAM), with vinyl acetate (VAc). The reactivity ratios were determined to be r₁ = 8 and r₂ = 0.095. tmoritani.com It has been assumed in the literature that these values are applicable to the copolymerization of N-(Methoxymethyl)acrylamide (MMAM) with vinyl acetate as well. tmoritani.com

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Reference |

|---|---|---|---|---|

| N-(n-butoxymethyl)-acrylamide (BMAM) | Vinyl Acetate (VAc) | 8 | 0.095 | tmoritani.com |

| N-(Methoxymethyl)acrylamide (MMAM) | Vinyl Acetate (VAc) | 8 (Assumed) | 0.095 (Assumed) | tmoritani.com |

Copolymerization with Vinyl Acetate and Subsequent Poly(vinyl alcohol) Modification

N-(Methoxymethyl)acrylamide has been successfully copolymerized with vinyl acetate to create copolymers that can be subsequently modified to yield self-crosslinkable poly(vinyl alcohol) (PVA). tmoritani.com This process involves the alcoholysis of the vinyl acetate units in the copolymer. The resulting modified PVA contains pendant methoxymethyl-acrylamide units that can undergo crosslinking in the dry state, particularly with the aid of an acid catalyst like ammonium (B1175870) chloride. tmoritani.com This property is highly valuable for producing materials with high water resistance. A modified PVA containing 1.0 mol% of N-(n-butoxymethyl)-acrylamide units, a similar monomer, was shown to form a crosslinked film with high resistance to boiling water. tmoritani.com It is reported that modification with N-(Methoxymethyl)acrylamide yields a similar performance. tmoritani.com

The crosslinking reaction is believed to proceed through the reaction of the hydroxyl groups of the PVA backbone with the N-(methoxymethyl) group of the acrylamide unit, leading to the formation of ether linkages and the release of methanol (B129727). tmoritani.com

Copolymerization with Other Acrylamide Derivatives

N-(Methoxymethyl)acrylamide can be copolymerized with other acrylamide derivatives, a process that is particularly useful for synthesizing polymers with tailored properties. A key example is the use of N-methoxymethyl-N-isopropylacrylamide, a protected form of N-isopropylacrylamide (NIPAM), in living anionic polymerization. tandfonline.comtandfonline.com This protected monomer allows for the synthesis of well-defined polymers. The methoxymethyl protecting group effectively masks the acidic amide proton of NIPAM during the anionic polymerization and can be readily removed under acidic conditions after polymerization to yield poly(N-isopropylacrylamide). tandfonline.com This strategy has been employed to create block copolymers with well-controlled architectures. tandfonline.comtandfonline.com

Formation of Block and Graft Copolymers Incorporating N-(Methoxymethyl)acrylamide Units

The ability to form block and graft copolymers is a significant feature of N-(Methoxymethyl)acrylamide's polymerization behavior.

Block Copolymers: Well-defined block copolymers have been synthesized using a protected monomer, N-methoxymethyl-N-isopropylacrylamide. tandfonline.comtandfonline.com Through sequential anionic polymerization, block copolymers of this protected monomer with monomers like styrene (B11656) and isoprene (B109036) have been successfully prepared. tandfonline.com Subsequent removal of the methoxymethyl protecting group yields amphiphilic block copolymers containing a poly(N-isopropylacrylamide) segment. The synthesis of a poly(styrene)-b-poly(N-methoxymethyl-N-isopropylacrylamide) block copolymer, for example, results in a polymer with a narrow molecular weight distribution (Mw/Mn = 1.11). tandfonline.com

| Block Copolymer | Monomers | Mₙ (calc) | Mₙ (obs) | Mₙ/Mₙ | Reference |

|---|---|---|---|---|---|

| Poly(styrene)-b-poly(N-methoxymethyl-N-isopropylacrylamide) | Styrene, N-methoxymethyl-N-isopropylacrylamide | 15,300 | 15,500 | 1.11 | tandfonline.com |

| Poly(isoprene)-b-poly(N-methoxymethyl-N-isopropylacrylamide) | Isoprene, N-methoxymethyl-N-isopropylacrylamide | 14,000 | 14,200 | 1.12 | tandfonline.com |

Graft Copolymers: The incorporation of N-(Methoxymethyl)acrylamide into graft copolymers has also been documented. For instance, a patent describes the formation of a graft copolymer where the backbone is poly(N,N-dimethylacrylamide) and the pendant polymer is a copolymer of acrylamide, N-butoxymethyl-methacrylamide, and N-methoxymethyl-acrylamide. google.com Such graft copolymers can be synthesized through various methods, including the use of telechelic polymers or macromonomers. google.com Another patent mentions the grafting of N-(isobutoxymethyl)-acrylamide onto a poly(oxyalkylene) polymer.

Kinetic Investigations of N-(Methoxymethyl)acrylamide Polymerization

Detailed kinetic studies specifically focused on the homopolymerization of N-(Methoxymethyl)acrylamide, such as the determination of its activation energy or specific reaction orders, are not extensively covered in the available literature. However, kinetic studies on the radical polymerization of other N-substituted acrylamides provide some general insights.

For the free radical polymerization of N-substituted amides, the rate of polymerization is generally dependent on monomer and initiator concentrations. researchgate.netsapub.org For example, in the polymerization of N-[4-(4`-cyanophenoxy) phenyl] acrylamide, the reaction order with respect to the initiator was found to be 0.57, which is in line with a bimolecular termination mechanism. The polymerization rate of acrylamide and its derivatives can also be influenced by the solvent, due to factors like hydrogen bonding interactions between the solvent, monomer, and the growing polymer chain.

Elucidation of Propagation Kinetics

The propagation kinetics of N-(methoxymethyl)acrylamide (NMMAm), a critical aspect for controlling the polymer chain's growth and final properties, are primarily investigated through advanced techniques like pulsed laser polymerization (PLP) combined with size exclusion chromatography (SEC). While specific data for the propagation rate coefficient (k_p) of N-(methoxymethyl)acrylamide is not extensively documented in publicly available literature, the kinetics can be understood by drawing parallels with structurally similar N-substituted acrylamides.

Computational methods, particularly density functional theory (DFT), have become invaluable for elucidating the reaction kinetics of acrylamide derivatives. researchgate.net These studies model the transition states of the propagation step to calculate the activation energy and, subsequently, the propagation rate constant. For instance, studies on N-methylacrylamide (NMAAm) have evaluated the propagation rate constant ratio against N,N-dimethylacrylamide (DMAAm) by modeling reactions at the dimeric stage. researchgate.net These computational analyses reveal that steric effects and the potential for hydrogen bonding interactions between the reactive fragments are determinant factors for the most favorable modes of monomer addition. researchgate.net

Key factors influencing the propagation kinetics include:

Monomer Structure: The substituent on the nitrogen atom significantly impacts steric hindrance and electronic effects at the propagating radical and the incoming monomer.

Stereochemistry: The formation of isotactic, syndiotactic, or atactic polymer chains is governed by the direction of monomer attack (pro-meso or pro-racemo). For N-methylacrylamide, gauche and trans orientations are preferred for pro-meso and pro-racemo attacks, respectively. researchgate.net

Chain Length Dependency: The propagation rate constant can be dependent on the chain length of the propagating radical, especially in the early stages of polymerization. yok.gov.tr

Quantum chemical calculations have been validated by comparing computed rate constants with experimental values for related monomers, lending confidence to their predictive power for monomers like N-(methoxymethyl)acrylamide. researchgate.net These computational approaches can also model the influence of prereactive complexes and solvent effects on the propagation rates.

Influence of Initiator Systems and Catalysts on Polymerization Rates

The rate of polymerization for N-(methoxymethyl)acrylamide is highly dependent on the choice of initiator system and the presence of catalysts. These components dictate the efficiency of radical generation and the subsequent propagation steps.

Initiator Systems: Free-radical polymerization is the most common method for acrylamides, utilizing various initiator systems:

Redox Initiator Systems: These systems are widely used for aqueous polymerization and operate effectively at moderate temperatures. A common redox pair is ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator. bio-rad.com TEMED accelerates the rate of free radical formation from the persulfate. bio-rad.com Another system is the APS-sodium metabisulfite (B1197395) (SPS) pair. itu.edu.tr While both are effective, the APS-SPS system can exhibit an initial slow period before a rapid polymerization phase. itu.edu.tr The concentration of these initiators is a crucial parameter; increasing the initiator concentration generally leads to a higher polymerization rate but can result in shorter polymer chains. bio-rad.comnih.gov

Photoinitiators: Photochemical polymerization, often initiated by systems like riboflavin (B1680620) in the presence of UV light, typically proceeds more slowly than chemical polymerization. bio-rad.com For related methacrylamide (B166291) systems, a combination of 2,2-dimethoxy-2-phenyl acetophenone (B1666503) (DMPA) and diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI-PF6) has been used for photopolymerization. nih.gov

Anionic Initiators: For protected monomers similar to N-(methoxymethyl)acrylamide, such as N-methoxymethyl-N-isopropylacrylamide, living anionic polymerization can be achieved. researchgate.net Initiators like diphenylmethyllithium, used in conjunction with additives like diethylzinc (B1219324) in tetrahydrofuran (THF) at low temperatures, can produce polymers with controlled molecular weights and narrow distributions. researchgate.net

Catalysts: Lewis acids can be employed as catalysts in the radical polymerization of acrylamide derivatives to influence both the rate and the stereochemistry of the resulting polymer. acs.org

Lewis Acid Catalysis: Catalysts such as zinc bromide (ZnBr₂) and scandium triflate (Sc(OTf)₃) can coordinate to the polar groups of the monomer and the propagating chain end. acs.org This coordination affects the electronic state and stereochemistry of the transition state, which in turn can alter the polymerization rate. For example, in the polymerization of α-(methoxymethyl)acrylates, these catalysts were shown to produce syndiotactic- and isotactic-rich polymers, respectively, where an atactic polymer was formed in their absence. acs.org The specific impact on the rate depends on the stability of the resulting complex and its influence on the propagation step.

The table below summarizes the effects of various initiator systems on acrylamide polymerization.

| Initiator System | Type | Accelerator/Co-catalyst | Key Influence on Polymerization Rate |

| Ammonium Persulfate (APS) | Redox | N,N,N',N'-tetramethylethylenediamine (TEMED) | Accelerates radical formation, leading to a rapid polymerization rate. bio-rad.comitu.edu.tr |

| Ammonium Persulfate (APS) | Redox | Sodium Metabisulfite (SPS) | Can result in an initial induction period followed by rapid polymerization. itu.edu.tr |

| Diphenylmethyllithium | Anionic | Diethylzinc (Et₂Zn) | Enables controlled/living polymerization, with the rate influenced by initiator and additive concentrations. researchgate.net |

| Riboflavin | Photoinitiator | UV Light / TEMED | Generally slower than chemical initiation; rate is dependent on light intensity. bio-rad.com |

Solvent Effects on Polymerization Kinetics

The solvent plays a crucial role in the polymerization kinetics of acrylamides, influencing monomer reactivity, radical stability, and the conformation of the propagating polymer chain. This is particularly true for monomers capable of hydrogen bonding, where the solvent can interact with the amide group.

Polar Protic Solvents: Water is a common solvent for acrylamide polymerization and has been shown to have a dramatic effect on propagation rates. researchgate.netresearchgate.net Computational studies on acrylamide show that the inclusion of explicit water molecules in the model can increase the calculated propagation rate by several orders of magnitude. researchgate.net This is often attributed to hydrogen bonding between water and the transition state, which can stabilize it and lower the activation energy for propagation. Experimental studies on acrylic acid and methacrylic acid, which also feature hydrogen-bonding capabilities, confirm that the propagation rate coefficient increases significantly when moving from bulk polymerization to dilute aqueous solutions. yok.gov.truni-goettingen.de

Organic Solvents: The choice of organic solvent can significantly alter polymerization rates. For the polymerization of N-butylacrylamide and N-octylacrylamide, a strong dependence of the reaction rate on the composition of water-tetrahydrofuran (THF) mixed solvents was observed. researchgate.net The rate of acrylamide polymerization is known to decrease sharply with the addition of THF to an aqueous solution. researchgate.net In studies of N-(2-hydroxypropyl)methacrylamide, changing the solvent's proticity and polarity was found to influence the solution propagation rate directly. rsc.org

Solvent as a Reaction Medium: The viscosity of the solvent and its ability to dissolve the monomer and the resulting polymer affect the kinetics, especially at high conversions. The Trommsdorff–Norrish effect, or gel effect, where the polymerization rate auto-accelerates due to a decrease in the termination rate in viscous media, is a common feature in acrylamide polymerizations. capes.gov.br The presence and concentration of a solvent can modulate the onset and intensity of this effect. nih.gov

The table below outlines the observed effects of different solvents on the polymerization of acrylamide-type monomers.

| Solvent Type | Example(s) | General Effect on Polymerization Kinetics |

| Polar Protic | Water, Ethanol/Water | Can significantly increase the propagation rate coefficient (k_p) through hydrogen bonding and stabilization of the transition state. researchgate.netnih.gov |

| Aprotic/Less Polar | Tetrahydrofuran (THF), Ethyl Acetate | Can lead to lower polymerization rates compared to aqueous systems; specific effects depend on the monomer. researchgate.netnih.gov |

| Mixed Solvents | Water/THF | Polymerization rate is highly dependent on the solvent composition. researchgate.net |

Stereochemical Control and Tacticity in Poly N Methoxymethyl Acrylamide Systems

Strategies for Stereospecific Polymerization of Acrylamide (B121943) Monomers

Achieving stereocontrol in the polymerization of acrylamide derivatives is challenging, particularly in free-radical systems, due to the high reactivity and neutral charge of the growing radical species. researchgate.net However, several effective strategies have emerged to overcome this hurdle.

One successful approach is anionic polymerization . This method can produce highly stereoregular polymers, but it requires the protection of the acidic amide proton on N-monosubstituted acrylamides to prevent premature termination. core.ac.uknii.ac.jp Once the proton is protected, anionic polymerization can proceed to yield polymers with high tacticity. core.ac.uk

For the more common radical polymerization methods, stereocontrol is typically achieved by using additives that influence the approach of the incoming monomer to the propagating chain end. These strategies include:

Hydrogen-Bond-Assisted Control : The use of additives capable of forming hydrogen bonds with the acrylamide monomer can direct the stereochemistry. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) during the radical polymerization of N-isopropylacrylamide (NIPAAm) in toluene (B28343) at low temperatures afforded a syndiotactic-rich polymer. nii.ac.jp Similarly, primary alkyl phosphates can be used to control the tacticity, with the ability to switch from syndiotactic-rich to isotactic-rich by adjusting the polymerization temperature. nii.ac.jp This weak hydrogen-bonding interaction is a significant tool for stereocontrol in the polymerization of N-monosubstituted acrylamides. core.ac.uk

Controlled/Living Radical Polymerization (CLRP) : Advanced polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and organotellurium-mediated radical polymerization (TERP) offer the ability to control both the molecular weight and the architecture of the polymer. rsc.orgsid.irsid.ir When combined with stereodirecting agents like Lewis acids, these methods provide dual control over both molecular weight and tacticity. rsc.orgbio-conferences.org

Visible-Light Induced Polymerization : A stereospecific living/controlled radical polymerization of N,N-dimethylacrylamide has been achieved using a macromolecular organocobalt complex in conjunction with a lanthanum triflate Lewis acid, activated by visible light. rsc.org This method produced polymers with exceptionally high isotacticity, with meso dyad content reaching up to 94%. rsc.org

Bulky Monomer Design : Another strategy involves the polymerization of bulky acrylamide monomers where steric hindrance dictates the stereochemical outcome. For example, the radical polymerization of N-triphenylmethylmethacrylamide leads to nearly 100% isotactic polymers due to the significant steric bulk of the triphenylmethyl group. nih.gov More recently, acrylamide monomers with pendant groups that are transformable after polymerization have been used. This allows for an iso-specific radical polymerization, followed by modification to yield various isotactic polyacrylamides and polyacrylates. nih.gov

Role of Lewis Acid Catalysts in Stereoregulation

The most prominent strategy for achieving isotactic-specific radical polymerization of acrylamides is the use of Lewis acid catalysts. researchgate.netcore.ac.uk These catalysts coordinate to the monomer and the propagating chain end, creating a sterically hindered environment that guides the incoming monomer to add with a specific orientation, favoring isotactic (meso) placement. acs.org

A variety of Lewis acids have been shown to be effective, with rare-earth metal triflates being particularly noteworthy. Yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃) and Ytterbium trifluoromethanesulfonate (Yb(OTf)₃) have been extensively used to produce isotactic-rich polyacrylamides and polymethacrylamides. researchgate.net The effectiveness of the Lewis acid can be influenced by polymerization conditions such as solvent polarity and temperature. researchgate.netnii.ac.jp For example, the isotacticity of poly(N-isopropylacrylamide) prepared with Y(OTf)₃ in methanol (B129727) increased significantly, from a meso dyad content of 80% at 60°C to 92% at -20°C. sid.ir Solvents like DMSO can inhibit the effect by strongly interacting with the Lewis acid, preventing its coordination with the monomer. researchgate.net

The mechanism involves the Lewis acid coordinating with the polar carbonyl groups of the monomer and the polymer. acs.org This interaction creates a more rigid structure at the propagating chain end, which directs the stereochemical addition of the next monomer unit. Different Lewis acids can induce different tacticities; for instance, in the polymerization of α-(alkoxymethyl)acrylates, Sc(OTf)₃ yielded isotactic-rich polymers, while ZnBr₂ produced syndiotactic-rich polymers. acs.org

The use of combined Lewis acid systems, such as an AlCl₃-FeCl₂ composite, has also been explored. sid.ir In the polymerization of N,N-dimethylacrylamide (DMAA), this combined system in toluene produced a polymer with a very high isotacticity (meso dyad of 95%). sid.ir Atom Transfer Radical Polymerization (ATRP) in the presence of Lewis acids like Y(OTf)₃ or AlCl₃ has also been shown to improve the isotacticity of the resulting polyacrylamide. bio-conferences.orgresearchgate.net

Table 1: Effect of Lewis Acids on the Tacticity of Various Polyacrylamides

Computational Approaches to Understand Stereospecificity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the underlying mechanisms of stereocontrol in polymerization reactions. researchgate.net These theoretical models provide insights into transition states and reaction pathways that are often difficult to probe experimentally.

Computational studies on the free radical polymerization of N,N-dimethyl acrylamide (DMAM) in the presence of a Lewis acid like ScCl₃ have provided a detailed mechanistic picture. researchgate.net The calculations demonstrated that the most energetically favorable pathway involves the Lewis acid forming a bridge, coordinating simultaneously to the carbonyl oxygen of the propagating radical's terminal unit and the carbonyl oxygen of the incoming monomer. researchgate.net This bidentate coordination creates a rigid transition state that favors the pro-meso (isotactic) propagation step. researchgate.net This model provides a strong theoretical foundation for the experimentally observed increase in isotacticity.

Furthermore, computational approaches have been used to understand the role of solvents in directing stereochemistry. For the polymerization of N-isopropylacrylamide, molecular dynamics simulations and DFT calculations have shown how alcohol solvents can influence tacticity. The studies revealed that alcohol molecules can form a hydrogen-bonding bridge between the amide proton (-NH) and the carbonyl group on the syndiotactic propagating chain. This interaction stabilizes the transition state leading to a syndiotactic arrangement more than the corresponding isotactic one, thus explaining the experimentally observed increase in syndiotacticity and reaction rate in the presence of certain alcohols like t-BuOH.

By modeling the various interactions between the monomer, the propagating chain, catalysts, and solvents, these computational methods allow researchers to understand the subtle energetic differences that dictate the stereochemical outcome. This knowledge aids in the rational selection of catalysts and reaction conditions to synthesize polymers with a desired tacticity. researchgate.net

Advanced Characterization Methodologies for N Methoxymethyl Acrylamide Polymers

Spectroscopic Analysis of Polymer Structure and Composition

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(Methoxymethyl)acrylamide polymers. These techniques probe the chemical environment of atoms and functional groups within the polymer chain, offering a detailed picture of its composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the chemical structure and composition of polymers.

¹H NMR Spectroscopy is used to identify the types and connectivity of protons in the polymer. For poly(N-(Methoxymethyl)acrylamide), the ¹H NMR spectrum reveals characteristic signals for the polymer backbone, the methoxymethyl side chain, and any end groups. The broad peaks in the 1.2-2.8 ppm range are typically assigned to the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the main polymer chain. researchgate.net Signals corresponding to the methoxy (B1213986) protons (-O-CH₃) appear around 3.3 ppm, while the methylene protons of the N-CH₂-O group are expected in the 4.6-4.9 ppm region. The amide proton (N-H) signal can be observed further downfield. By integrating these signals, one can confirm the presence of the monomer units within the polymer and, in copolymers, determine the monomer ratio. nih.gov

¹³C NMR Spectroscopy provides information on the carbon skeleton of the polymer. The carbonyl carbon (C=O) of the amide group gives a characteristic signal in the range of 174-178 ppm. pharmiweb.com The carbons of the polymer backbone (-CH- and -CH₂-) resonate between 35 and 45 ppm. Signals for the methoxymethyl side chain carbons are also distinct: the methoxy carbon (-O-CH₃) typically appears around 55-58 ppm, and the N-CH₂-O carbon resonates at approximately 75-80 ppm. utexas.eduacs.org The high sensitivity of ¹³C chemical shifts to the local environment makes it a valuable tool for studying polymer tacticity (the stereochemical arrangement of monomer units). pharmiweb.com

¹⁵N NMR Spectroscopy , while less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, offers direct insight into the nitrogen environment of the amide group. bizzabo.com In polyamides, ¹⁵N NMR can distinguish between primary, secondary, and tertiary amide nitrogens, which is particularly useful for analyzing branching or cross-linking. pharmiweb.com For linear poly(N-(Methoxymethyl)acrylamide), a single primary amide nitrogen environment would be expected, with its chemical shift providing information on the electronic environment and hydrogen bonding interactions of the amide group. researchgate.netmdpi.com

Table 5.1.1: Representative NMR Chemical Shifts for Poly(N-(Methoxymethyl)acrylamide)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Polymer Backbone (-CH-, -CH₂-) | 1.2 - 2.8 |

| Methoxy (-O-CH₃) | ~3.3 | |

| N-Methylene (-N-CH₂-O-) | 4.6 - 4.9 | |

| ¹³C | Polymer Backbone (-CH-, -CH₂-) | 35 - 45 |

| Methoxy (-O-CH₃) | 55 - 58 | |

| N-Methylene (-N-CH₂-O-) | 75 - 80 | |

| Carbonyl (C=O) | 174 - 178 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. researchgate.net The FTIR spectrum of poly(N-(Methoxymethyl)acrylamide) displays characteristic absorption bands that confirm its chemical structure.

Key vibrational bands include:

N-H Stretching: A peak typically observed in the region of 3300-3350 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide group. jst.go.jpaps.org

C-H Stretching: Aliphatic C-H stretching vibrations from the polymer backbone and the methoxymethyl group appear just below 3000 cm⁻¹.

Amide I (C=O Stretching): A strong, sharp absorption band around 1650-1660 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group. This is one of the most prominent peaks in the spectrum. researchgate.net

Amide II (N-H Bending): Another characteristic amide peak appears near 1540 cm⁻¹, arising from the in-plane N-H bending coupled with C-N stretching. aps.org

C-O-C Stretching: A distinct band, often found in the 1100-1050 cm⁻¹ region, is attributed to the asymmetric stretching of the C-O-C ether linkage within the methoxymethyl side chain. plos.org

FTIR is widely used to monitor the progress of polymerization by observing the disappearance of the C=C stretching band of the acrylamide (B121943) monomer (around 1605-1635 cm⁻¹). researchgate.net

Table 5.1.2: Characteristic FTIR Absorption Bands for Poly(N-(Methoxymethyl)acrylamide)

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3350 | N-H Stretch | Secondary Amide |

| 2850 - 3000 | C-H Stretch | Aliphatic (Backbone, -CH₃, -CH₂-) |

| 1650 - 1660 | C=O Stretch | Amide I |

| ~1540 | N-H Bend / C-N Stretch | Amide II |

| 1100 - 1050 | C-O-C Asymmetric Stretch | Ether |

Mass Spectrometry (MALDI-TOF MS) for Molecular Weight and Structural Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has become a vital tool for the characterization of synthetic polymers. tandfonline.com It allows for the accurate determination of absolute molecular weights, molecular weight distributions, and the chemical structure of polymer end groups. numberanalytics.com

In a typical MALDI-TOF MS experiment, the polymer sample is co-crystallized with a matrix compound (e.g., trans-3-indoleacrylic acid) and a cationizing agent (e.g., sodium trifluoroacetate). academicjournals.org A laser pulse desorbs and ionizes the polymer molecules, which are then accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio, allowing for the construction of a mass spectrum.

The resulting spectrum shows a distribution of peaks, where each peak corresponds to a specific polymer chain length (n-mer) complexed with a cation (e.g., Na⁺). The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit (115.13 g/mol for N-(Methoxymethyl)acrylamide). From this distribution, key parameters such as the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) can be calculated. numberanalytics.comjkps.or.kr

Table 5.1.3: Example of a MALDI-TOF MS Data Set for a Poly(N-(Methoxymethyl)acrylamide) Sample

| m/z (Observed) | Degree of Polymerization (n) | Ion Formula |

| 1173.6 | 10 | [H-(C₅H₉NO₂)₁₀-OH + Na]⁺ |

| 1288.7 | 11 | [H-(C₅H₉NO₂)₁₁-OH + Na]⁺ |

| 1403.8 | 12 | [H-(C₅H₉NO₂)₁₂-OH + Na]⁺ |

| 1518.9 | 13 | [H-(C₅H₉NO₂)₁₃-OH + Na]⁺ |

| 1634.1 | 14 | [H-(C₅H₉NO₂)₁₄-OH + Na]⁺ |

| Calculated Values: | ||

| Mₙ ( g/mol ) | 1455 | |

| Mₙ ( g/mol ) | 1485 | |

| Đ | 1.02 | |

| Note: This is a hypothetical data set for illustrative purposes, assuming initiator-derived H and OH end groups and sodium cationization. |

Other Spectroscopic Techniques

Besides the core methods of NMR, FTIR, and Mass Spectrometry, other spectroscopic techniques can provide valuable information.

Raman Spectroscopy: This technique, which measures the inelastic scattering of light, provides information on molecular vibrations and is complementary to FTIR. academicjournals.org Raman spectroscopy is particularly sensitive to non-polar bonds and can be used to study polymer backbone conformation and crystallinity. jst.go.jpnih.govscribd.com For polyacrylamides, Raman has been used to characterize monomer consumption and polymer formation. scribd.com

UV-Visible (UV-Vis) Spectroscopy: While the poly(N-(Methoxymethyl)acrylamide) backbone itself does not absorb strongly in the UV-Vis range, the technique can be used to quantify the concentration of polymers in solution if they contain chromophoric end-groups or additives. mdpi.comasianpubs.org It is also a viable method for monitoring the disappearance of the monomer's vinyl group during polymerization, which shows absorbance in the low UV region (around 190-220 nm). mdpi.comtandfonline.com

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of particles or polymers in solution. aps.orgitu.edu.tr By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the polymer coils, DLS can determine the hydrodynamic radius (Rₕ) of the polymer chains. This provides insight into the polymer's conformation and aggregation behavior in different solvents. researchgate.netfiveable.me

Molecular Architecture and Topological Characterization

Understanding the size, shape, and distribution of polymer chains is critical for predicting their physical and rheological properties. Chromatographic techniques are central to characterizing this molecular architecture.

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. pharmiweb.com The technique separates polymer molecules based on their hydrodynamic volume in solution.

In an SEC system, a polymer solution is passed through a column packed with porous gel particles. Larger polymer coils cannot enter the pores as easily as smaller ones and therefore travel a shorter path, eluting from the column first. Smaller polymer coils explore more of the pore volume, leading to a longer retention time.

The system is calibrated with a series of well-defined polymer standards (e.g., polystyrene or poly(methyl methacrylate)) to create a calibration curve of log(molecular weight) versus elution time. academicjournals.org A detector, typically a refractive index (RI) detector, measures the concentration of the polymer as it elutes. From the resulting chromatogram, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ) are calculated. itu.edu.tr N,N-Dimethylformamide (DMF) is a common eluent for analyzing polyacrylamide-based polymers. academicjournals.orgfiveable.me

Table 5.2.1: Typical SEC Research Findings for a Polymer Sample

| Sample ID | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Dispersity (Đ = Mₙ/Mₙ) |

| P(N-MAM)-1 | 15,200 | 17,500 | 1.15 |

| P(N-MAM)-2 | 28,600 | 33,200 | 1.16 |

| P(N-MAM)-3 | 45,100 | 54,100 | 1.20 |

| Note: This table presents representative data illustrating how SEC results are typically reported for different polymer batches. |

Morphological and Microstructural Characterization

SEM studies on related acrylamide-based hydrogels show that they typically exhibit a porous, interconnected network. mdpi.comresearchgate.netresearchgate.net The morphology can vary significantly based on synthesis conditions and the presence of other components. For example, unreinforced acrylamide hydrogels may show thin walls and collapsed pores, whereas reinforced samples can display a more ordered and dense structure with thicker walls and homogeneous pore distribution. mdpi.com In blends or composites, SEM can reveal the dispersion of different phases, such as the uniform distribution of montmorillonite (B579905) clay within a polyacrylamide matrix. nih.gov The resulting images often confirm a spongy or fused-sphere-like microstructure, which is critical for applications like drug delivery and as superabsorbent materials. google.comnih.gov

Table 2: SEM Morphological Observations in Acrylamide-Based Polymers This table summarizes findings from various acrylamide-based systems, illustrating typical features observable with SEM.

| Polymer System | Observed Morphology | Preparation/Comments | Reference(s) |

| P(NHAM/AA/AMPS) Hydrogel | Porous structure | N-hydroxymethyl acrylamide copolymer | researchgate.net |

| Acrylamide/CNC Hydrogel | Well-defined dense structure, homogenous pores | Reinforced with cellulose (B213188) nanocrystals (CNC) | mdpi.com |

| Polyacrylamide (PAM)/MMT Composite | Uniform dispersion of MMT in polymer matrix | MMT: Montmorillonite | nih.gov |

| PAN/pNIPAM Blend | Spongy network with surface indentations | After extraction of pNIPAM | google.com |

| Polyacrylamide Hydrogel | Rough surface with micro spaces and voids | For drug loading applications | researchgate.net |

X-ray Diffraction (XRD) for Crystallinity

X-ray Diffraction (XRD) is the primary technique used to assess the degree of crystallinity in polymeric materials. icdd.com The analysis distinguishes between ordered crystalline regions, which produce sharp diffraction peaks according to Bragg's Law, and disordered amorphous regions, which result in a broad, diffuse signal known as an amorphous halo. icdd.comutah.edu

Polyacrylamides, including poly(NMMA), are generally considered to be amorphous or semi-crystalline materials. mdpi.comresearchgate.net XRD patterns of typical acrylamide-based gels often show a broad halo, confirming their predominantly amorphous nature. researchgate.net However, the degree of crystallinity can be influenced by synthesis conditions, tacticity, and post-synthesis processing like annealing. rsc.org For instance, studies on poly(N,N-dimethylacrylamide) have shown that a highly isotactic polymer, which is typically amorphous, can be converted into a crystalline material upon annealing, resulting in sharp diffraction peaks in its XRD pattern. rsc.org In semi-crystalline polymers, the diffraction pattern is a superposition of sharp crystalline peaks on a broad amorphous background. mdpi.com The percentage of crystallinity can be quantified by calculating the ratio of the integrated area of the crystalline peaks to the total area under the curve. utah.edu

Table 3: Typical XRD Features for Amorphous and Crystalline Polyacrylamides This table provides representative XRD data for related polyacrylamide systems to illustrate the patterns expected for poly(N-(Methoxymethyl)acrylamide).

| Polymer System | Key XRD Feature(s) | 2θ (degrees) | Interpretation | Reference(s) |

| Poly(N-isopropylacrylamide) | Broad diffraction peaks | ~8° and ~20° | Semi-crystalline material | mdpi.com |

| Poly(N,N-dimethylacrylamide) | Sharp signals after annealing | N/A | Conversion from amorphous to crystalline | rsc.org |

| Polyacrylamide Gel | Amorphous halo | N/A | Amorphous substance | researchgate.net |

| Microcrystalline Cellulose | Sharp crystalline peaks | ~17° and ~37° | Crystalline reference |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of polymers at the nanometer scale. parksystems.com Unlike electron microscopy, AFM scans the surface with a sharp physical probe, allowing for the characterization of various materials, from soft hydrogels to hard polymer films, without the need for conductive coatings. parksystems.compremc.org The primary output is a topographical map from which key surface parameters, such as root-mean-square (RMS) roughness and feature dimensions, can be quantitatively determined. google.com

For poly(N-(Methoxymethyl)acrylamide) polymers, AFM can reveal fine surface details that are not discernible with other methods. It is used to assess surface smoothness, homogeneity, and the presence of nanoscale domains or phase separation. researchgate.net For example, an AFM study of a paint surface containing a responsive polymer reported an RMS surface roughness of 210 nm, demonstrating high surface heterogeneity. google.com Beyond standard topographical imaging, AFM can also be employed for the molecular imaging of polymer chains, providing direct visualization of branching topology and the distribution of branches on a surface, an application demonstrated for polyacrylates. acs.org

Table 4: Surface Roughness Parameters Measurable by AFM This table lists common parameters used to quantify surface topography from AFM data.

| Parameter | Description | Typical Application |

| Ra (Average Roughness) | The arithmetic average of the absolute values of the profile height deviations from the mean line. | General indicator of surface texture. |

| Rq or RMS (Root Mean Square Roughness) | The square root of the mean of the squares of the profile height deviations from the mean line. | Standard deviation of surface height; sensitive to large peaks and valleys. |

| Rz (Ten-Point Mean Roughness) | The average distance between the five highest peaks and the five lowest valleys within the evaluation length. | Useful for characterizing surfaces with occasional high peaks or deep scratches. |

| Skewness | A measure of the asymmetry of the profile about the mean line. | Indicates the prevalence of peaks (positive skew) or valleys (negative skew). |

| Kurtosis | A measure of the "peakedness" or sharpness of the surface profile. | Describes the distribution of spikes above and below the mean line. |

Thermal Behavior Analysis of N-(Methoxymethyl)acrylamide Polymers

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of polymers like poly(N-(Methoxymethyl)acrylamide). The method involves monitoring the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). mdpi.com The resulting thermogram plots percentage weight loss against temperature, revealing the temperatures at which different degradation processes occur.

For acrylamide-based polymers, TGA curves typically show multi-stage degradation profiles. nih.govmdpi.comcornell.edu A small initial weight loss, usually below 150°C, is attributed to the evaporation of absorbed moisture. nih.gov The subsequent degradation steps correspond to the decomposition of the polymer structure. For poly(NMMA), the first major decomposition stage would likely involve the scission of the N-methoxymethyl side group. The final stage at higher temperatures corresponds to the complete degradation of the main polyacrylamide backbone. researchgate.net Studies on similar polymers like poly(N-isopropylacrylamide) show good thermal stability up to 300°C, with the main chain decomposition occurring in the 395–425°C range. mdpi.com Copolymers of acrylamide have been reported to be stable up to 390°C. nih.gov The exact decomposition temperatures and the residual char yield at the end of the analysis provide critical information about the polymer's thermal stability.

Table 5: Thermal Degradation Stages of Various Polyacrylamides via TGA This table compiles TGA data from structurally related polymers to predict the behavior of poly(N-(Methoxymethyl)acrylamide).

| Polymer System | Degradation Stage 1 | Degradation Stage 2 | Degradation Stage 3 | Atmosphere | Reference(s) |

| Acrylamide Copolymers | Moisture removal (<300°C) | Main chain decomposition (>390°C) | - | N₂ | nih.gov |

| Poly(N-isopropylacrylamide) | Minor loss | Main process (395-425°C) | Final decomposition | N₂ | mdpi.com |

| Poly(N-phenyl acrylamide) | Initial degradation (<190°C) | Second stage | Third stage | N₂ | cornell.edu |

| Poly(2-ethyl hexyl acrylate) | Side group scission (150-370°C) | Backbone degradation (400-450°C) | - | N₂ | nih.gov |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique extensively used for characterizing the thermal properties of polymeric materials. netzsch.comeag.com The method operates by measuring the difference in heat flow required to increase the temperature of a polymer sample and a reference material as a function of temperature. netzsch.com This analysis provides critical insights into the physical and chemical transitions that occur in a polymer upon heating or cooling, such as the glass transition, melting, and crystallization. netzsch.comeag.com

For polymers containing N-(Methoxymethyl)acrylamide (NMAA), DSC is an invaluable tool for determining key thermal characteristics that dictate their processing parameters and end-use applications. The incorporation of functional monomers like NMAA into a polymer backbone can significantly alter its thermal behavior. Acrylamide-functional compounds are known to provide versatility in polymer design, allowing for the formulation of polymers with a wide range of glass transition temperatures (Tg), which in turn defines properties from flexible to rigid. google.com

The primary thermal events analyzed by DSC in NMAA-containing polymers would include:

Glass Transition Temperature (T_g): This is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. The T_g is a critical parameter as it defines the upper service temperature for rigid plastics and the lower service temperature for elastomers. For copolymers, the T_g can be tailored by adjusting the comonomer ratio.

Melting Temperature (T_m): For semi-crystalline polymers, the T_m is the temperature at which the crystalline domains melt, and the material transforms into a viscous liquid. The presence and characteristics of a melting endotherm in a DSC scan provide information about the degree of crystallinity.

Crystallization Temperature (T_c): Observed during the cooling cycle of a DSC experiment, the T_c is the temperature at which the polymer chains organize from a disordered melt into ordered crystalline structures. This is an exothermic transition.

While the principles of DSC are well-established for polymer analysis, specific research findings detailing the thermal properties of N-(Methoxymethyl)acrylamide homopolymers or providing extensive data on its copolymers are not widely available in the reviewed scientific literature. However, the expected data that would be generated from a DSC analysis of hypothetical NMAA-containing polymers are outlined in the table below.

Table 1: Illustrative Data Obtainable from DSC Analysis of NMAA Polymers

| Thermal Property | Symbol | Description | Significance for NMAA Polymers |

| Glass Transition Temperature | T_g | Temperature of transition from glassy to rubbery state. | Indicates the flexibility of the polymer chain and the operational temperature range. The NMAA content would be expected to influence this value. |

| Melting Temperature | T_m | Temperature at which crystalline regions melt. | If the NMAA polymer or copolymer is semi-crystalline, this value defines the processing temperature and thermal stability of the crystalline phase. |

| Crystallization Temperature | T_c | Temperature at which ordered crystalline structures form from the melt. | Provides insight into the crystallization kinetics and the degree of order that can be achieved in the polymer. |

| Enthalpy of Melting | ΔH_m | Heat absorbed during the melting of crystalline domains. | Used to calculate the degree of crystallinity, which affects mechanical properties like stiffness and strength. |

| Enthalpy of Crystallization | ΔH_c | Heat released during the crystallization process. | Compared with ΔH_m to study the thermal history and crystallization behavior of the material. |

| Heat Capacity | C_p | Amount of heat required to raise the temperature of the material by one degree. | Shows a characteristic step-change at the glass transition, which is a key indicator for identifying T_g. |

Crosslinking Mechanisms and Polymer Network Formation Involving N Methoxymethyl Acrylamide

N-(Methoxymethyl)acrylamide as an Intrinsic Crosslinking Agent

N-(Methoxymethyl)acrylamide functions as an intrinsic, or latent, crosslinking agent due to its bifunctional nature. The molecule contains an acrylamide (B121943) group with a carbon-carbon double bond that can readily participate in addition polymerization, typically initiated by free radicals. google.comzk-fy.com This allows for the incorporation of NMMA units into a linear or branched polymer backbone alongside other monomers like acrylates, styrenes, or vinyl acetate (B1210297). google.comtmoritani.com

The key to its crosslinking capability lies in the pendant N-(methoxymethyl) group, -NH-CH₂-O-CH₃. This group does not typically react under the conditions of free-radical polymerization and remains intact on the polymer backbone. researchgate.net It serves as a latent reactive site that can be activated in a subsequent step, usually by heat and/or an acid catalyst, to form covalent bonds between polymer chains. tmoritani.comgoogle.com This two-stage process—polymerization followed by a distinct crosslinking reaction—allows for excellent control over the material's properties. The initial uncrosslinked polymer is often soluble and processable, and the final, durable three-dimensional network is formed only upon curing. tmoritani.com

Development of Self-Crosslinking Polymer Systems

The incorporation of N-(Methoxymethyl)acrylamide is a primary strategy for developing one-component (1K) self-crosslinking polymer systems. Unlike two-component (2K) systems that require the mixing of a polymer and a separate crosslinking agent just before application, self-crosslinking polymers have the reactive chemistry built into the polymer chains themselves. google.comresearchgate.net

These systems are formulated by copolymerizing NMMA with other ethylenically unsaturated monomers. google.com For example, self-crosslinking acrylic emulsions are produced by copolymerizing NMMA with monomers such as butyl acrylate (B77674) and methyl methacrylate. google.comzk-fy.com Similarly, N-(alkoxymethyl)-acrylamides have been copolymerized with vinyl acetate, and after alcoholysis of the resulting polymer, yield self-crosslinking poly(vinyl alcohol) (PVOH) derivatives. tmoritani.com

The primary advantage of these systems is the ability to control the timing of the crosslinking reaction. tmoritani.com In aqueous emulsions or solutions, the NMMA-functionalized polymer can remain stable with minimal crosslinking. tmoritani.comhgxx.org The crosslinking is triggered only after application, typically during film formation as water or solvent evaporates and upon heating, often with the aid of a catalyst. zk-fy.comresearchgate.net This leads to the formation of a robust, crosslinked network that enhances properties such as water resistance, solvent resistance, and mechanical strength. zk-fy.comtmoritani.com

| System | Comonomers | Crosslinking Trigger | Resulting Property | Reference |

| Acrylic Emulsion | Butyl acrylate, Methyl methacrylate, Styrene (B11656) | Heat, Acid Catalyst | Improved mar and acid etch resistance | google.com |

| Modified Poly(vinyl alcohol) | Vinyl acetate (followed by hydrolysis) | Heat, Ammonium (B1175870) chloride | High resistance to boiling water | tmoritani.com |

| Styrene-Acrylic Emulsion | Styrene, Acrylic monomers | Heat (>110°C) | Increased crosslinking degree, tensile strength | hgxx.org |

Mechanistic Studies of Crosslink Formation

The conversion of a soluble, NMMA-containing polymer into an insoluble, three-dimensional network occurs through specific chemical reactions involving the N-(methoxymethyl) group. The activation of this group can be achieved through several pathways.

The most common mechanism for curing NMMA-containing polymers is through acid catalysis. The reaction can proceed via two main pathways depending on the other functional groups present in the polymer.

Self-Condensation: Two N-(methoxymethyl) groups on adjacent polymer chains can react with each other. Under acidic conditions, the ether oxygen is protonated, leading to the elimination of methanol (B129727) and the formation of a methylene-bis-acrylamide crosslink. This reaction is highly effective in polymers with a significant concentration of NMMA. google.comdss.go.th

Reaction with Co-functional Groups: The N-(methoxymethyl) group can react with other nucleophilic groups on the polymer backbone, such as hydroxyl (-OH) or carboxyl (-COOH) groups. For instance, in copolymers with hydroxyl-containing monomers or in modified poly(vinyl alcohol), the acid-catalyzed reaction involves the N-(methoxymethyl) group reacting with a hydroxyl group. tmoritani.com This process forms an ether linkage and releases a molecule of methanol. tmoritani.com

Commonly used acid catalysts include sulfonic acids, such as p-toluenesulfonic acid, and phosphate (B84403) esters. google.com In some systems, a salt like ammonium chloride can be used, which generates an acid upon heating. tmoritani.com

The primary role of radical processes in the context of NMMA is the initial free-radical polymerization used to synthesize the polymer backbone. google.com The N-methoxymethyl group itself, much like the related N-methylol group, is generally considered insensitive to the free radicals that drive this initial polymerization. researchgate.net

Crosslinking via a secondary radical mechanism is not the typical pathway for the N-(methoxymethyl) functionality. The crosslinking of these systems is predominantly a condensation reaction as described above. However, in formulations that include polyunsaturated monomers, radical initiators (thermal or photoinitiators) can be used to crosslink the polymer chains by reacting with the residual double bonds, but this is a separate mechanism from the reaction of the NMMA group itself.

Polymers containing N-(Methoxymethyl)acrylamide can be formulated into UV-curable systems. In this context, NMMA may be referred to as a "UV active diluent". zk-fy.com The crosslinking mechanism in these systems is typically driven by the photoinitiated radical polymerization of acrylate or acrylamide double bonds.

The process involves a photoinitiator that, upon exposure to UV radiation, generates free radicals. rsc.orgresearchgate.net These radicals initiate a rapid chain-growth polymerization of the vinyl groups present in the polymer backbone and any multifunctional acrylate or acrylamide crosslinkers in the formulation. researchgate.netnih.gov While the NMMA's double bond is consumed during the initial synthesis of the polymer, if unreacted vinyl groups remain or if the NMMA is used as a reactive diluent in a UV-curable resin, it can participate in the UV-curing process. The N-(methoxymethyl) group itself is not directly crosslinked by the UV light but can undergo its own thermal/acid-catalyzed reaction in a subsequent "dual-cure" step to further increase the crosslink density. osti.govnih.gov

Thermal energy is a critical component for activating the crosslinking of NMMA-functionalized polymers. The crosslinking reactions are typically carried out at elevated temperatures, generally ranging from 110°C to 150°C. hgxx.orggoogle.com Heat provides the necessary activation energy for the acid-catalyzed condensation reactions to proceed at a practical rate. hgxx.org

In a typical process, a coating or film of the NMMA-containing polymer is applied to a substrate. As the material is heated, two events occur: any remaining solvent or water evaporates, and the polymer chains are brought into close contact. The elevated temperature then promotes the acid-catalyzed elimination of methanol, leading to the formation of covalent crosslinks between chains. zk-fy.comtmoritani.com The extent of crosslinking, and thus the final properties of the material, can be controlled by adjusting the curing temperature and time. hgxx.org Studies on related N-methylol acrylamide (NMA) systems show that as the heat treatment temperature increases, properties like crosslinking degree and tensile strength increase accordingly. hgxx.org

Functional Polymer Design and Performance Attributes Derived from N Methoxymethyl Acrylamide

Development of Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, which undergo significant property changes in response to external environmental triggers, are a key area where NMMA-containing polymers show significant promise. These "smart" materials can be engineered to react to changes in temperature and pH.

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST) Phenomena

Polymers incorporating N-(Methoxymethyl)acrylamide can exhibit thermoresponsive behavior, characterized by a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in a solvent, typically water, but becomes insoluble and undergoes a phase transition, collapsing from a coil to a globule state, as the temperature is raised above the LCST. researchgate.net This phenomenon is driven by a shift in the balance of interactions between the polymer and solvent molecules.

While much of the research on LCST behavior has focused on poly(N-isopropylacrylamide) (PNIPAAm), which has an LCST of around 32°C, the principles of modifying the transition temperature are applicable to other thermoresponsive polymers. mdpi.com Other examples of thermoresponsive polymers include poly(N,N-diethylacrylamide) (PDEAAm) and poly(N-vinlycaprolactam) (PVCL). mdpi.com The introduction of functional monomers like NMMA can influence the hydrogen bonding and hydrophobic interactions that govern the LCST. researchgate.netresearchgate.net

Table 1: Examples of Thermoresponsive Polymers and their LCST

| Polymer | Lower Critical Solution Temperature (LCST) |

| Poly(N-isopropylacrylamide) (PNIPAAm) | ~32 °C mdpi.com |

| Poly(N,N-diethylacrylamide) (PDEAAm) | 25 - 32 °C mdpi.com |

| Poly(N-vinlycaprolactam) (PVCL) | 25 - 35 °C mdpi.com |

| Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) | ~50 °C mdpi.com |

| Poly(ethylene glycol) (PEG) / Poly(ethylene oxide) (PEO) | ~85 °C mdpi.com |

Note: The LCST is influenced by factors such as polymer concentration and molar mass. The values presented are approximate and can vary.

pH-Responsive Characteristics